1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Lipophilicity LogP Aqueous Solubility

Medicinal chemistry groups developing N-aryl pyrrolidine leads frequently encounter poor aqueous solubility with 4-H or 4-Cl analogs (LogP >1.6). 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (LogP 1.10) solves this with a 0.5-1.2 log-unit hydrophilicity gain while preserving the core pharmacophore. Key differentiators: • A geometrically positioned methoxy oxygen provides a unique H-bond acceptor not available in 4-H, 4-Cl, or 4-F analogs, enabling structure-guided affinity improvement. • The electron-donating 4-MeO group (σp = -0.27) tunes the carboxylic acid pKa for optimized ionization at physiological pH, improving assay performance. • A single procurement lot can be demethylated to the phenol and diversified into ether, ester, and sulfonate sub-libraries, streamlining parallel SAR workflows. Supplied at 97% purity as a white crystalline powder. Immediate stock available for global shipping.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 933759-87-6
Cat. No. B1391621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
CAS933759-87-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCC(C2)C(=O)O
InChIInChI=1S/C12H15NO3/c1-16-11-4-2-10(3-5-11)13-7-6-9(8-13)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15)
InChIKeyHXBCDDRPFLPZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid: Structural and Physicochemical Baseline


1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 933759-87-6; molecular formula C₁₂H₁₅NO₃; MW 221.25 g/mol) is an N-aryl-substituted pyrrolidine-3-carboxylic acid building block featuring a para-methoxy substituent on the phenyl ring. Its pyrrolidine core bears a carboxylic acid group at the 3-position . The compound is a white crystalline powder with a predicted density of 1.2±0.1 g/cm³, a predicted boiling point of 423.4±40.0 °C at 760 mmHg, and a calculated LogP of 1.10 . It is commercially supplied at 97% purity for research use . This compound belongs to the broader class of N-aryl pyrrolidine carboxylic acids, which are employed as intermediates in medicinal chemistry programs targeting GPCRs, proteases, and other enzyme families [1].

Workflow Medicinal chemistry building block for SAR library synthesis
Selection Logic 4-OMe substituent for reduced lipophilicity and H-bond acceptor character
Use Context GPCR and protease-targeted lead optimization programs

Why This Compound Cannot Be Replaced by Generic N-Aryl Analogs


Within the N-aryl pyrrolidine-3-carboxylic acid series, the para-substituent on the phenyl ring exerts a decisive influence on lipophilicity, hydrogen-bonding capacity, and electronic character—three parameters that directly govern solubility, target binding, and synthetic downstream utility . A simple unsubstituted phenyl analog (LogP ~1.60–1.70) or a 4-chloro analog (LogP 2.32) cannot recapitulate the unique combination of reduced lipophilicity and additional hydrogen-bond acceptor character imparted by the methoxy group. For applications where aqueous solubility, metabolic stability, or specific ligand-receptor hydrogen-bonding geometry is critical, generic substitution across the aryl ring without matching these parameters will produce divergent experimental outcomes. Quantitative evidence for these differences is provided below.

! Lipophilicity mismatch: Unsubstituted or halo analogs may shift aqueous solubility and nonspecific binding profiles.
! H-bonding deficit: 4-H, 4-Cl, and 4-F analogs lack the methoxy oxygen H-bond acceptor, potentially altering target engagement geometry.
! Divergent reactivity: Electronic modulation by 4-OMe shifts carboxylic acid pKa and coupling efficiency vs. electron-withdrawing substituents.

Quantitative Differentiation vs. Closest N-Aryl Pyrrolidine-3-Carboxylic Acid Analogs


Lipophilicity Reduction vs. Halo and Unsubstituted Analogs

The target compound exhibits the lowest calculated LogP among direct N-aryl pyrrolidine-3-carboxylic acid analogs. Its LogP of 1.10 is 1.22 log units lower than the 4-chloro analog (LogP 2.32) , 0.91 log units lower than the 4-fluoro analog (LogP ~2.01) , and 0.50–0.60 log units lower than the unsubstituted phenyl analog (LogP ~1.60–1.70) . A ΔLogP of >0.5 typically corresponds to a ~3-fold difference in octanol-water partition coefficient, indicating significantly higher hydrophilicity for the methoxy-substituted compound.

Lipophilicity Reduction
Cross-study comparable
Target LogP 1.10
ΔLogP vs. 4-Cl: -1.22; vs. 4-F: -0.91; vs. 4-H: -0.50 to -0.60
Higher hydrophilicity supports aqueous solubility screening and may reduce nonspecific binding.
Predicted LogP values; experimental measurement context may vary.
Lipophilicity LogP Aqueous Solubility Drug-likeness

Hydrogen-Bond Acceptor Count Advantage

The methoxy substituent provides a fourth hydrogen-bond acceptor (HBA) atom in the target compound (3 from the carboxylic acid group plus 1 from the methoxy oxygen) , compared to only three HBA atoms in the 4-H, 4-Cl, and 4-F analogs (carboxylic acid oxygens only) . This additional HBA is positioned at the para position of the N-phenyl ring, ~5.5–6.0 Å from the carboxylic acid group, providing a geometrically distinct interaction site that can engage protein residues in a complementary manner to the carboxylate.

H-Bond Acceptor Count
Class-level inference
4 HBA
+1 HBA vs. 4-H, 4-Cl, 4-F analogs (33% increase)
Additional methoxy oxygen may enable geometrically distinct target interactions in H-bond-dependent pockets.
Derived from SMILES structural analysis; context-dependent binding relevance.
Hydrogen Bonding Molecular Recognition Medicinal Chemistry SAR

Electronic Modulation by Para-Methoxy Group

The para-methoxy substituent exerts a significant electron-donating effect (Hammett σp = -0.27) [1] compared to the electron-withdrawing 4-Cl (σp = +0.23), 4-F (σp = +0.06), or the reference hydrogen (σp = 0.00). This electron donation increases electron density on the N-phenyl ring and, through conjugation, can modulate the basicity of the pyrrolidine nitrogen and the acidity of the carboxylic acid. For comparison, the 4-chloro analog's electron-withdrawing effect produces opposite electronic polarization, while the 4-fluoro analog exerts a modest inductive withdrawal and resonance donation.

Electronic Modulation
Class-level inference
σp (4-OMe) = -0.27
Δσp vs. 4-Cl: -0.50; vs. 4-F: -0.33; vs. 4-H: -0.27
Electron donation alters carboxylic acid reactivity and pyrrolidine basicity for library design.
Standard Hammett constants; pKa modulation may require experimental verification.
Electronic Effects Hammett Constant pKa Modulation Reactivity

Demethylation-Based Orthogonal Functionalization

The 4-methoxy group can be chemoselectively demethylated (e.g., with BBr₃) to generate a free phenol, which can subsequently be alkylated, acylated, or sulfonylated to introduce diverse substituents. This orthogonal functionalization pathway is absent in the 4-H, 4-Cl, and 4-F analogs, which either cannot be further derivatized at that position (4-H, 4-F) or require harsher conditions for nucleophilic aromatic substitution (4-Cl). The target compound thus serves as a branching point for generating structurally diverse libraries from a single starting material [1][2].

Orthogonal Functionalization
Supporting evidence
Demethylation → Phenol → Diversification
Qualitative advantage: absent in 4-H, 4-Cl, 4-F analogs
Single building block enables parallel library generation via well-established BBr₃ methodology.
Synthetic utility demonstrated; downstream yields may vary by substrate.
Orthogonal Functionalization Demethylation Building Block Utility Library Synthesis

Recommended Application Scenarios Based on Differentiation Evidence


Lead Optimization for Aqueous Solubility

When a lead series based on N-aryl pyrrolidine-3-carboxylic acid scaffolds suffers from poor aqueous solubility (e.g., turbid assay conditions or high nonspecific binding), the target compound with its LogP of 1.10 provides a direct replacement that is 0.5–1.2 log units more hydrophilic than the 4-H, 4-Cl, and 4-F analogs . This improvement can translate to measurable solubility enhancement without altering the core pyrrolidine-carboxylic acid pharmacophore, making it a rational procurement choice for solubility-driven SAR exploration.

Structure-Based Design Requiring an Extra H-Bond Acceptor

For targets where crystallographic or computational docking data indicate an unoccupied hydrogen-bond donor residue near the para position of the N-phenyl ring, the target compound's methoxy oxygen provides a geometrically positioned H-bond acceptor not available in the 4-H, 4-Cl, or 4-F analogs . Incorporation of this compound can improve binding affinity through an additional polar interaction while preserving the key pyrrolidine-3-carboxylic acid anchor points, making it a priority selection for structure-guided library enumeration.

Parallel Library Synthesis via Demethylation Diversification

For medicinal chemistry groups employing parallel synthesis to explore SAR around the N-aryl substituent, the target compound serves as a universal intermediate. A single procurement lot can be demethylated to the phenol and then alkylated with diverse electrophiles (alkyl halides, acyl chlorides, sulfonyl chlorides) to generate an entire sub-library of ether, ester, and sulfonate analogs [1][2]. This approach reduces the number of individual building blocks required and streamlines the procurement workflow compared to purchasing each final N-aryl analog separately.

Assay Development with Electronic Modulation of Carboxylic Acid

The electron-donating methoxy group (σp = -0.27) modulates the electron density of the N-phenyl ring and, through conjugation, subtly alters the pKa of the carboxylic acid compared to the electron-withdrawing 4-Cl (σp = +0.23) or neutral 4-H analogs [3]. For enzyme assays or bioconjugation protocols where the ionization state of the carboxylic acid at physiological pH (7.4) affects substrate recognition or coupling efficiency, this electronic tuning can improve assay performance without requiring changes to the core scaffold.

Application
Selection Property
Validation Focus
Lead optimization for aqueous solubility
Reduced LogP vs. 4-H, 4-Cl, 4-F analogs
Solubility and nonspecific binding assay context
Structure-based design with extra H-bond acceptor
Methoxy oxygen as geometrically positioned HBA
Target engagement and binding geometry review
Parallel library synthesis via demethylation
Orthogonal functionalization at para position
Demethylation-diversification workflow efficiency
Assay development with electronic modulation
Electron-donating 4-OMe (σp = -0.27)
Carboxylic acid pKa and coupling efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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